molecular formula C8H10F2O2 B2879992 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 1886967-78-7

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No. B2879992
M. Wt: 176.163
InChI Key: WFODSJKTDGDWBD-UHFFFAOYSA-N
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Description

“3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1886967-78-7 . It has a molecular weight of 176.16 and its molecular formula is C8H10F2O2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10F2O2/c1-6(9,10)8-2-7(3-8,4-8)5(11)12/h2-4H2,1H3,(H,11,12) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

    Visible light-induced synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones

    • Application Summary : This research focuses on the synthesis of 1,3-disubstituted bicyclo[1.1.1]pentane ketones, which are an important class of bioisosteres with para-substituted aromatic rings . The synthetic methods for these compounds are still scarce throughout the literature .
    • Methods of Application : The method involves a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters . This reaction performs an addition onto [1.1.1]propellane to afford bicyclo[1.1.1]pentane radicals .
    • Results : The method has been praised for its mild conditions, operational simplicity, and high atom economy . It provides a powerful strategy to construct 1,3-disubstituted bicyclo[1.1.1]pentane ketones from readily available starting materials and with suitable functional group tolerance .

    Difluoro-substituted bicyclo[1.1.1]pentanes as novel motifs for medicinal chemistry

    • Application Summary : This research developed a practical synthetic approach to previously unknown difluoro-substituted bicyclo[1.1.1]pentanes . These compounds represent a new generation of saturated bioisosteres of the benzene ring for drug discovery projects .
    • Methods of Application : The key step in the synthesis was an addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes by a CF3TMS/NaI system .
    • Results : The obtained difluoro-bicyclo[1.1.1]pentanes are expected to open up novel 3D-shaped chemical space and provide opportunities to mimic ortho-substituted benzenes .

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c1-6(9,10)8-2-7(3-8,4-8)5(11)12/h2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFODSJKTDGDWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC(C1)(C2)C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

CAS RN

1886967-78-7
Record name 3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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